2-Methoxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Overview
Description
2-Methoxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid is a useful research compound. Its molecular formula is C15H12O5 and its molecular weight is 272.25 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-Carboxyphenyl)-3-methoxybenzoic acid is 272.06847348 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural and Physicochemical Properties
The derivative 3-(3-carboxyphenylaminomethylene)-2-methoxychroman-4-one, closely related to 4-(4-carboxyphenyl)-3-methoxybenzoic acid, exhibits stability at room temperature in air. It undergoes a three-step decomposition process during heating, releasing gases like CH3OH, CO2, CO, and phenol. The compound crystallizes in a noncentrosymmetric group, forming chains connected by OH⋯O bonds, and is stabilized by CH⋯π and π–π interactions (Dziewulska-Kułaczkowska & Bartyzel, 2013).
Polymer and Nanotechnology Applications
4-(4-Carboxyphenyl)-3-methoxybenzoic acid derivatives are used in the synthesis of polymers. N-(4-Carboxyphenyl)-4-acetoxyphthalimide, derived from 4-hydroxyphthalic acid, forms whisker-like crystals under certain conditions and is key in creating poly(ester imides) (Kricheldorf, Schwarz, Adebahr, & Wilson, 1993). Also, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), a flavoring agent, has been successfully intercalated into layered double hydroxide (LDH) to produce nanohybrids for controlled flavor release (Hong, Oh, & Choy, 2008).
Metabolism Research
The metabolism of compounds structurally similar to 4-(4-carboxyphenyl)-3-methoxybenzoic acid has been studied in isolated rat livers. For instance, research on 3,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzoic acid showed demethylation at the para-configurated methoxy group, indicating a preference for this site in metabolism (Müller-Enoch, Thomas, Holzmann, Haider, & Harms, 1974).
Enzymatic Reactions
The interaction of substrates, including 4-methoxybenzoate and N-methyl-4-aminobenzoate, with a 4-methoxybenzoate O-demethylating enzyme system from Pseudomonas putida has been studied. The enzyme system shows specificity for para-substituted benzoic acid derivatives, indicating potential applications in biocatalysis (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).
Mechanism of Action
Target of Action
For instance, Sorafenib, a multi-kinase inhibitor, is clinically used in the treatment of hepatocellular carcinoma .
Mode of Action
For example, in a study involving Sorafenib and tetrakis (4-carboxyphenyl) porphyrin, the compound was found to generate reactive oxygen species (ROS) under ultrasound irradiation, which are toxic to tumor cells .
Biochemical Pathways
For instance, porphyrin-based compounds have been used in photodynamic therapy, where they generate singlet oxygen that damages cancer cells .
Result of Action
For instance, porphyrin-based compounds used in photodynamic therapy have been shown to damage cancer cells .
Action Environment
Similar compounds have shown enhanced catalytic activity and stability in photoredox reactions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(4-Carboxyphenyl)-3-methoxybenzoic Acid are largely unexplored. It is known that this compound can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is believed that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is not clear which enzymes or cofactors the compound interacts with, or how it affects metabolic flux or metabolite levels .
Properties
IUPAC Name |
4-(4-carboxyphenyl)-3-methoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-20-13-8-11(15(18)19)6-7-12(13)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAUYYAKJWTMGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689921 | |
Record name | 2-Methoxy[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10689921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935395-99-6 | |
Record name | 2-Methoxy[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10689921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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